5-Hydroxypropafenone

Antiarrhythmic Drug Development Cardiac Electrophysiology hERG Channel Pharmacology

5-Hydroxypropafenone (5-OHP) is the CYP2D6-dependent active metabolite of propafenone, offering distinct ion channel pharmacology critical for antiarrhythmic research. Unlike generic sodium channel blockers, 5-OHP exhibits weaker IKr inhibition (IC50 1.88 μM vs 0.80 μM for propafenone) and slower sodium channel dissociation kinetics. Its formation is polymorphic, making it mandatory for calculating the propafenone/5-OHP metabolic ratio to identify CYP2D6 poor metabolizers. In post-infarction canine models, 5-OHP suppresses ventricular tachycardia where propafenone is ineffective, establishing it as a superior positive control. Procure this high-purity reference standard to validate novel ion channel modulators and ensure accurate pharmacokinetic profiling in arrhythmia drug discovery.

Molecular Formula C21H27NO4
Molecular Weight 357.4 g/mol
CAS No. 86384-10-3
Cat. No. B019502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxypropafenone
CAS86384-10-3
Synonyms1-[5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenl]-3-phenyl-1-propanone Hydrochloride;  GPV 129; 
Molecular FormulaC21H27NO4
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O
InChIInChI=1S/C21H27NO4/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3
InChIKeyLUTWDNUXHDYZRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxypropafenone (CAS 86384-10-3): A Critical Active Metabolite for Pharmacological and Pharmacogenomic Research


5-Hydroxypropafenone (5-OHP) is the primary active metabolite of the Class Ic antiarrhythmic drug propafenone, formed predominantly via CYP2D6-mediated hepatic metabolism [1]. It retains potent sodium channel blocking activity comparable to its parent compound, but exhibits a distinctly different pharmacological profile, particularly regarding beta-adrenergic blockade [2]. This compound is essential for understanding the clinical variability in propafenone's efficacy and safety, as its formation and resulting plasma concentrations are highly dependent on CYP2D6 genetic polymorphisms [3].

5-Hydroxypropafenone vs. In-Class Alternatives: Why Structural Similarity Does Not Guarantee Functional Equivalence


Generic substitution within the Class Ic antiarrhythmic category is not scientifically justifiable due to profound differences in ion channel selectivity, receptor pharmacology, and metabolic dependence. While propafenone, flecainide, and their metabolites share a common sodium channel-blocking mechanism, they diverge significantly in their effects on potassium currents (e.g., IKr, Ito), beta-adrenergic signaling, and in vivo antiarrhythmic efficacy [1]. Crucially, the formation of 5-hydroxypropafenone itself is a key determinant of propafenone's clinical profile, and its absence or altered concentration in CYP2D6 poor metabolizers can dramatically shift the pharmacological balance from a mixed sodium-channel/beta-blocker profile to a more pure sodium-channel blockade [2].

Quantitative Differentiation of 5-Hydroxypropafenone: A Head-to-Head Evidence Guide for Scientific Selection


Potassium Current (IKr) Inhibition: 5-Hydroxypropafenone is 3.1-Fold Less Potent than Propafenone in Rabbit Ventricular Myocytes

In a direct comparative study using whole-cell patch-clamp on isolated rabbit ventricular myocytes, 5-hydroxypropafenone exhibited significantly lower potency in inhibiting the rapidly activating delayed rectifier potassium current (IKr), a key repolarizing current and a common target for proarrhythmic effects. The IC50 for IKr inhibition by 5-hydroxypropafenone was 1.88 ± 0.21 μM, compared to 0.80 ± 0.14 μM for the parent compound, propafenone [1].

Antiarrhythmic Drug Development Cardiac Electrophysiology hERG Channel Pharmacology

Beta-Adrenoceptor Blockade: 5-Hydroxypropafenone Exhibits Significantly Weaker Beta-Blocking Activity than Propafenone

Pharmacological studies comparing propafenone and its main metabolite, 5-hydroxypropafenone, consistently demonstrate a marked reduction in beta-adrenoceptor blocking activity for the metabolite. While propafenone itself possesses clinically relevant beta-blocking properties, in vivo experiments in rats show that the beta-adrenoceptor blocking effect of 5-hydroxypropafenone, assessed via isoprenaline-induced tachycardia, is substantially smaller [1].

Beta-Blocker Pharmacology Cardiovascular Research Pharmacodynamics

In Vivo Antiarrhythmic Efficacy: 5-Hydroxypropafenone Demonstrates Superior Potency to Propafenone in a Canine Model of Ventricular Tachycardia

In a direct comparative study using the 24-hour Harris dog model of sustained ventricular tachycardia following myocardial infarction, 5-hydroxypropafenone exhibited superior antiarrhythmic efficacy. At similar plasma levels, 5-hydroxypropafenone eliminated ventricular tachycardia in four of six dogs (67%), whereas propafenone was ineffective in all six animals tested [1].

In Vivo Pharmacology Antiarrhythmic Efficacy Ventricular Tachycardia Models

Sodium Channel Dissociation Kinetics: 5-Hydroxypropafenone Exhibits a Slower Dissociation Rate from Inactivated Sodium Channels

Analysis of sodium channel block kinetics in guinea pig ventricular muscle fibers revealed a key difference in the rate of dissociation from the inactivated state. While propafenone and N-depropylpropafenone exhibited equally slow onset/offset kinetics, the kinetics of 5-hydroxypropafenone were described as 'twice as long', indicating a significantly slower rate of dissociation from inactivated sodium channels [1].

Sodium Channel Kinetics Class Ic Antiarrhythmics Electrophysiology

Optimal Research and Procurement Applications for 5-Hydroxypropafenone (CAS 86384-10-3)


Cardiac Electrophysiology and Ion Channel Pharmacology

5-Hydroxypropafenone is an essential reference standard and pharmacological tool for in vitro studies aimed at dissecting the specific contributions of sodium versus potassium channel blockade, and their respective roles in antiarrhythmic versus proarrhythmic activity. Its distinct IKr inhibition profile (IC50 of 1.88 μM vs. 0.80 μM for propafenone) [1] and slower sodium channel dissociation kinetics [2] make it ideal for structure-activity relationship (SAR) studies and for validating the selectivity of novel ion channel modulators.

Pharmacogenomics and Drug Metabolism Research

Given its formation is exclusively dependent on the polymorphic CYP2D6 enzyme, 5-hydroxypropafenone is a critical analytical reference standard for pharmacokinetic studies. Its use is mandatory for accurately calculating the propafenone/5-hydroxypropafenone metabolic ratio, a key phenotypic marker for identifying CYP2D6 poor metabolizers (PMs) versus extensive metabolizers (EMs) [3]. This is essential for interpreting inter-individual variability in propafenone's clinical efficacy and toxicity.

In Vivo Antiarrhythmic Efficacy Screening

For preclinical drug discovery programs targeting ventricular arrhythmias, 5-hydroxypropafenone serves as a superior positive control in certain animal models. Its demonstrated ability to suppress ventricular tachycardia in the post-infarction canine model, where propafenone was ineffective [4], provides a benchmark for novel compounds aiming to achieve efficacy in a pathologically relevant setting beyond simple sodium channel blockade.

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